5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride is a synthetic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This compound features a unique azetidine ring and a thienylmethyl substituent, contributing to its potential pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in medicinal chemistry and drug development.
The compound is synthesized in laboratory settings and classified under heterocyclic compounds due to its azetidine and oxadiazole moieties. These classes of compounds are often explored for their roles in pharmaceuticals, particularly as potential therapeutic agents against various diseases.
The synthesis of 5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and reaction time, along with the use of catalysts or solvents that facilitate the formation of the desired product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are essential for characterizing the synthesized compound.
The molecular structure of 5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride can be represented as follows:
The compound features:
5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride can participate in various chemical reactions typical for heterocycles:
These reactions are often monitored using chromatographic techniques to ensure purity and yield of the desired products.
The mechanism of action for 5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride is not extensively documented but may involve:
Research into similar oxadiazole compounds suggests they may exhibit antimicrobial, anti-inflammatory, or anticancer properties through these mechanisms.
Characterization techniques such as infrared spectroscopy and high-performance liquid chromatography are used to confirm the identity and purity of the compound.
5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride is primarily investigated for its potential applications in:
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, languished in obscurity for nearly 80 years before its pharmaceutical potential was recognized. The pivotal shift occurred in the mid-20th century when oxolamine emerged as the first 1,2,4-oxadiazole-containing drug approved for clinical use as a cough suppressant [5]. This breakthrough catalyzed intense research into the scaffold’s bioisosteric capabilities, revealing its capacity to mimic ester or amide functionalities while offering superior metabolic stability. By the early 21st century, numerous 1,2,4-oxadiazole-based pharmaceuticals had reached the market, including the antiviral pleconaril, the muscular dystrophy drug ataluren, and the anxiolytic fasiplon [5].
The renaissance in 1,2,4-oxadiazole chemistry is quantitatively evidenced by publication metrics; scientific attention has doubled in the past 15 years, with over 1,200 studies published between 2015–2020 alone. This resurgence is attributed to two key factors: (1) recognition of the scaffold’s presence in natural products like the cytotoxic marine alkaloids phidianidines and the neuroactive quisqualic acid, and (2) advances in synthetic methodologies enabling efficient diversification [5]. Microwave-assisted heterocyclization, for instance, now allows rapid construction of the 1,2,4-oxadiazole core from amidoximes and acyl derivatives within minutes—a process previously requiring hours under harsh conditions [5].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Medicinal Chemistry
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann & Krüger | Initial chemical characterization |
1940s | Preliminary biological screening initiated | Revealed antimicrobial and antitussive potential |
1960s | Oxolamine approved as antitussive | First therapeutic agent containing 1,2,4-oxadiazole scaffold |
2011 | Isolation of phidianidines A/B from marine mollusk | Demonstrated natural occurrence and significant cytotoxicity |
2015–2020 | 1,200+ publications on 1,2,4-oxadiazoles | Intensified research exploring diverse therapeutic applications and synthetic optimization [5] |
5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole hydrochloride (CAS: 1351644-48-8) exemplifies strategic molecular design leveraging bioisosteric principles. Its core 1,2,4-oxadiazole ring serves as a metabolically robust surrogate for labile carboxylate groups, mitigating hydrolysis while preserving hydrogen-bond acceptor capacity essential for target engagement [5]. The heterocycle’s aromatic character (aromaticity index: 52% by Bird’s method) confers planarity that facilitates π-stacking interactions, while its dipole moment (~3.5 D) enhances binding polarity [2].
Critical structural parameters are encapsulated in its molecular formula (C₁₀H₁₂ClN₃OS; MW: 257.74 g/mol) and connectivity defined by the canonical SMILES: C1C(CN1)C2=NC(=NO2)CC3=CC=CS3.Cl
[2] [4]. The hydrochloride salt formation, evident in the InChI string (1S/C10H11N3OS.ClH/c1-2-8(15-3-1)4-9-12-10(14-13-9)7-5-11-6-7;/h1-3,7,11H,4-6H2;1H
), enhances aqueous solubility—a property crucial for bioavailability. Three-dimensional structural analysis reveals that the oxadiazole and azetidine rings adopt orthogonal orientation (dihedral angle ≈ 87°), positioning the thienylmethyl moiety for optimal hydrophobic pocket penetration [2].
Table 2: Structural Features of 5-Azetidin-3-yl-3-(2-thienylmethyl)-1,2,4-oxadiazole Hydrochloride
Structural Feature | Description | Functional Implication |
---|---|---|
1,2,4-Oxadiazole ring | 5-membered heterocycle (O, N₂) at position 3 and 5 | Bioisostere for esters/amides; metabolic stability; H-bond acceptor sites [5] |
Azetidin-3-yl substituent | 4-membered N-heterocycle at oxadiazole 5-position | Conformational constraint; hydrogen-bond donor capacity via NH [2] |
2-Thienylmethyl group | Thiophene connected via methylene linker at oxadiazole 3-position | Enhanced lipophilicity (π-system, S-atom); modulated electronics [2] |
Hydrochloride salt | Ionic complex with HCl | Improved crystallinity and aqueous solubility [4] |
Methylene linker (─CH₂─) | Alkyl spacer between thiophene and oxadiazole | Conformational flexibility enabling optimal binding geometry [2] |
The azetidin-3-yl group confers distinctive advantages over bulkier or less strained N-heterocycles. Its four-membered ring induces approximately 25° of pyramidalization at the nitrogen relative to planar amines, enhancing directionality in hydrogen-bond donation to biological targets. This geometric strain also increases the nitrogen’s basicity (predicted pKₐ ~8.2) compared to larger analogs like piperidine (pKₐ ~10.1), potentially improving ionization-dependent target interactions under physiological conditions [2] [6]. Furthermore, azetidine’s ring strain energy (~25 kcal/mol) can be harnessed for covalent inhibition if appropriately functionalized, though the parent compound lacks such reactivity.
The 2-thienylmethyl substituent contributes nuanced physicochemical properties. Thiophene’s π-excessive character (HOMO energy ≈ −8.5 eV) enables favorable interactions with electron-deficient protein residues, while its sulfur atom participates in weak but pharmacologically relevant sulfur-π or sulfur-X (X = O, N) contacts. Compared to phenyl analogs, the thienyl group lowers lipophilicity (calculated logP reduced by ~0.3 units) and introduces a vector for metabolic diversification via S-oxidation [2]. Crucially, the methylene linker (─CH₂─) between thiophene and oxadiazole provides torsional flexibility (rotation barrier ≈ 3 kcal/mol), enabling adaptive binding to diverse targets. This contrasts with rigid analogs like 5-azetidin-3-yl-3-(2-thienyl)-1,2,4-oxadiazole hydrochloride (PubChem CID: 52951160), where direct thiophene-oxadiazole bonding restricts conformational options [3].
Comparative studies of azetidine-containing oxadiazoles reveal striking structure-activity relationship (SAR) divergences. For instance, replacing the thienylmethyl with 3-thienyl (directly bonded) diminishes antibacterial potency by 8-fold, while substitution with 4-methoxyphenyl enhances COX-2 affinity by 3-fold [2]. This underlines the criticality of both electronic and topological optimization in this chemotype.
Table 3: Role of Azetidine and Thiophene Components in Molecular Interactions
Component | Molecular Interaction Capability | Biological Implications |
---|---|---|
Azetidin-3-yl group | ||
- Strained ring | Altered H-bond donation geometry | Enhanced selectivity for targets with constrained binding pockets |
- Secondary amine | Strong H-bond donation (ΔG ≈ −3 kcal/mol) | Salt bridge formation with Asp/Glu residues; increased target residence time |
- Conformational rigidity | Restricted rotation (≤ 10° deviation) | Preorganization for high-affinity binding |
2-Thienylmethyl group | ||
- Thiophene S-atom | Weak polar interactions (S...O/N distances ≈ 3.3 Å) | Supplemental binding energy; modulation of membrane permeability |
- Aromatic system | π-Stacking (edge-to-face or parallel-displaced) | Interactions with Phe/Tyr/Trp residues; enhanced CNS penetrability |
- Methylene linker | Torsional freedom (rotation angle: 0–120°) | Adaptive binding to diverse targets; reduced entropic penalty upon complexation [2] |
The strategic fusion of these components creates a multifunctional pharmacophore with balanced properties: moderate logD (~1.2 at pH 7.4), topological polar surface area (TPSA ≈ 65 Ų), and three hydrogen-bonding features. This profile aligns with drug-likeness criteria for central nervous system (CNS) or antimicrobial agents, explaining research interest in analogs like 5-azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride (Sigma-Aldrich CDS020360) for neurological targets [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8